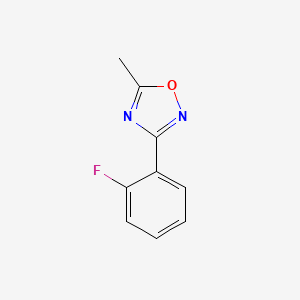

3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

Description

Propriétés

IUPAC Name |

3-(2-fluorophenyl)-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-6-11-9(12-13-6)7-4-2-3-5-8(7)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUAHGMWRNVPOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C9H7FN2O

- Molecular Weight : 180.16 g/mol

- CAS Number : 75487794

Research indicates that compounds in the oxadiazole family, including this compound, often function as tubulin inhibitors. They disrupt microtubule dynamics, which is crucial for cell division. The inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis in cancer cells.

Key Findings from Recent Studies

- Tubulin Inhibition : A study demonstrated that diaryl 5-amino-1,2,4-oxadiazoles exhibit potent tubulin binding and cytostatic properties. Specifically, this compound was compared to other compounds and showed significant tubulin binding activity .

- Anticancer Activity : This compound has been evaluated for its anticancer properties against various human cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways .

Biological Activity Data

The following table summarizes the biological activity of this compound against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis |

| U937 (Leukemia) | 10.5 | Tubulin inhibition |

| CEM-13 (Leukemia) | <5 | Cell cycle arrest |

| A549 (Lung Cancer) | 12.1 | Apoptosis induction |

Case Study 1: Antitumor Efficacy

A study published in MDPI highlighted the effectiveness of oxadiazole derivatives in inhibiting tumor growth in vivo. The compound exhibited a significant reduction in tumor size when administered to mice bearing human cancer xenografts .

Case Study 2: Comparative Analysis

In another comparative study involving multiple oxadiazole derivatives, this compound was found to have superior cytotoxic effects compared to traditional chemotherapeutics like doxorubicin against breast cancer cell lines .

Applications De Recherche Scientifique

Biological Activities

The 1,2,4-oxadiazole scaffold, which includes 3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole, is known for a wide range of biological activities. These activities include:

- Anticancer Properties : Numerous studies have demonstrated the potential of oxadiazole derivatives as anticancer agents. For instance, compounds derived from the oxadiazole structure have shown significant cytotoxicity against various cancer cell lines. Notably, some derivatives exhibit IC50 values lower than those of established anticancer drugs .

- Antimicrobial Activity : Research indicates that oxadiazole derivatives possess antimicrobial properties effective against a variety of pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound has been reported to demonstrate effective antibacterial activity at concentrations significantly lower than standard treatments .

- Anti-inflammatory and Analgesic Effects : Some studies highlight the anti-inflammatory and analgesic properties of oxadiazole derivatives. These compounds can modulate inflammatory pathways and provide pain relief in various models .

Synthetic Approaches

The synthesis of this compound typically involves several key methods:

- Condensation Reactions : The synthesis often employs condensation reactions between hydrazides and carboxylic acids or their derivatives to form the oxadiazole ring structure.

- Functionalization : The introduction of functional groups such as fluorine enhances the biological activity and solubility of the compound. Fluorination is particularly noted for improving the pharmacokinetic properties of pharmaceutical agents .

Pharmaceutical Formulations

Recent patents have outlined formulations that utilize this compound as an active pharmaceutical ingredient (API). These formulations are designed for treating diseases that can be ameliorated by modulating processes such as:

- Premature Translation Termination : The compound has been implicated in therapies targeting genetic disorders caused by nonsense mutations through modulation of nonsense-mediated mRNA decay .

Case Study 1: Anticancer Activity

A study evaluated various oxadiazole derivatives against human cancer cell lines (e.g., MCF-7 breast cancer cells). Among them, compounds featuring the oxadiazole moiety exhibited potent anticancer activity with GI50 values below 10 µM across multiple cell lines. The presence of electron-withdrawing groups was critical for enhancing activity .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, a series of oxadiazole derivatives were synthesized and tested against resistant strains. The results indicated that certain derivatives were significantly more effective than traditional antibiotics like chloramphenicol .

Data Tables

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomerism: 2-Fluoro vs. 4-Fluorophenyl Derivatives

- 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole: The para-fluorine substitution reduces steric hindrance compared to the ortho-fluoro isomer. This may improve binding to flat hydrophobic pockets in enzyme active sites, as seen in analogs targeting Trypanosoma brucei N-myristoyltransferase .

Photophysical Properties

- 3-(2′-Hydroxyphenyl)-5-methyl-1,2,4-oxadiazole : Exhibits fluorescence dependent on solvent polarity, with a single emission peak in polar solvents attributed to an open tautomeric form. In contrast, the target compound’s 2-fluorophenyl group lacks hydroxyl functionality, likely reducing excited-state proton transfer (ESPT) and resulting in simpler emission profiles .

- 5-Phenyl-1,2,4-oxadiazole derivatives : Coplanarity between the oxadiazole and aryl rings (e.g., in 3-phenyl analogs) enhances conjugation, red-shifting absorption and emission spectra. The 2-fluorophenyl group in the target compound may slightly disrupt coplanarity due to steric effects, altering photostability .

Key Research Findings and Data Tables

Table 2: Structural and Physical Properties

Méthodes De Préparation

Amidoxime and Carboxylic Acid Derivative Cyclization

- The synthesis often starts with the preparation of an amidoxime intermediate from a 2-fluorophenyl nitrile derivative.

- This amidoxime is then reacted with a methyl-substituted carboxylic acid derivative under dehydrating conditions to promote cyclization and formation of the 1,2,4-oxadiazole ring.

- Typical dehydrating agents include phosphorus oxychloride (POCl3), triphosgene, or coupling reagents like EDCI/HOBt.

- The reaction conditions usually involve refluxing in solvents such as acetonitrile or dichloromethane.

Cyclization via Acylamidoxime Intermediates

- An alternative route involves the formation of acylamidoximes by reacting amidoximes with acyl chlorides or anhydrides.

- Subsequent intramolecular cyclization under thermal or catalytic conditions yields the 1,2,4-oxadiazole ring.

- This method allows for the introduction of various substituents on the phenyl ring, including the 2-fluoro substituent.

Use of Hydrazide and Hydrazone Intermediates

- Hydrazides derived from methyl-substituted acids can be converted to hydrazones by reaction with 2-fluorobenzaldehyde.

- Cyclization of these hydrazones using reagents such as mercury oxide and iodine or Lawesson’s reagent can afford oxadiazole derivatives.

- This method is more common for 1,3,4-oxadiazoles but can be adapted for 1,2,4-oxadiazoles with appropriate modifications.

Representative Synthetic Procedure from Literature

A detailed synthetic sequence relevant to this compound was reported involving:

- Preparation of a key intermediate methyl-substituted carboxylic acid ester.

- Amidation with acetohydrazide to form a hydrazide intermediate.

- Cyclization of the hydrazide using triphenylphosphine and hexachloroethane to form the oxadiazole ring.

- Hydrolysis to yield the final 1,2,4-oxadiazole derivative bearing the 2-fluorophenyl substituent.

This method achieved good yields (up to 62% over three steps) and allowed for variation of substituents on the phenyl ring to optimize biological activity.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amidoxime formation | Hydroxylamine treatment of nitrile | - | Precursor preparation |

| Amidoxime + acid derivative | EDCI/HOBt, MeCN, reflux | 60-80 | Cyclization to 1,2,4-oxadiazole |

| Hydrazide formation | Acetohydrazide, amidation conditions | 67 | Intermediate for cyclization |

| Cyclization | Triphenylphosphine, hexachloroethane, TEA | 62 | Formation of oxadiazole ring |

| Hydrolysis | NaOH, MeOH | - | Final product isolation |

Analytical and Structural Confirmation

- The final compounds are typically characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and elemental analysis.

- The presence of the 2-fluorophenyl group is confirmed by characteristic fluorine NMR signals and coupling patterns.

- Mass spectrometry and X-ray crystallography may also be employed for definitive structural confirmation.

Research Findings and Considerations

- The introduction of the 2-fluoro substituent on the phenyl ring influences the electronic properties of the oxadiazole, affecting biological activity and stability.

- Yields and purity depend heavily on the choice of dehydrating agent and cyclization conditions.

- Alternative cyclization reagents such as triphosgene or Lawesson’s reagent provide routes to related oxadiazole derivatives with potential for further functionalization.

- Microwave-assisted synthesis has been reported to improve reaction rates and yields for related oxadiazole derivatives, though specific data for this compound are limited.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole, and how can reaction conditions be standardized for reproducibility?

- Methodology : Cyclocondensation of amidoximes with fluorinated carboxylic acid derivatives is a common approach. Key parameters include:

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or iodine to accelerate cyclization .

- Temperature control : Reactions typically proceed at 80–100°C in anhydrous solvents (e.g., DMF or THF) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity. Monitor via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., fluorophenyl protons show splitting due to J₃-F coupling) .

- FT-IR : Identify oxadiazole ring vibrations (~1,550–1,650 cm⁻¹ for C=N and C-O stretching) .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

- Methodology :

- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., NO₂, OCH₃) at the phenyl or methyl positions to assess effects on antimicrobial or anticancer activity .

- In vitro assays : Use standardized protocols (e.g., MIC for antibacterial activity against S. aureus and E. coli; MTT assay for cytotoxicity in cancer cell lines) .

- Computational docking : Predict binding affinity to target enzymes (e.g., DNA gyrase or tubulin) using software like AutoDock Vina .

Q. What strategies resolve contradictions in reported bioactivity data for 1,2,4-oxadiazole derivatives?

- Methodology :

- Orthogonal assays : Validate antimicrobial activity using both agar diffusion and broth microdilution methods to rule out false positives .

- Metabolic stability testing : Assess compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .

- Crystallographic analysis : Compare X-ray structures of active vs. inactive analogs to identify critical pharmacophoric features .

Q. How can computational modeling guide the optimization of this compound for CNS drug discovery?

- Methodology :

- ADMET prediction : Use QikProp or SwissADME to optimize logP (target: 2–3) and blood-brain barrier permeability .

- Molecular dynamics simulations : Analyze stability of ligand-receptor complexes (e.g., GABA-A receptors) over 100 ns trajectories .

- QSAR models : Corrogate electronic (HOMO/LUMO) and steric (molar refractivity) descriptors with experimental IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.